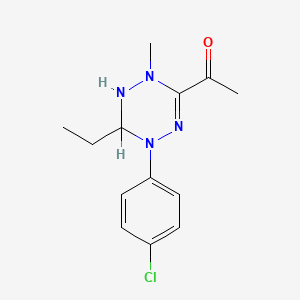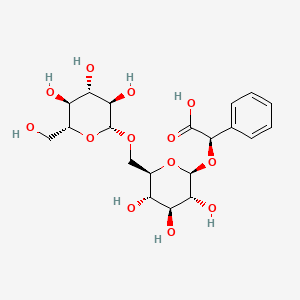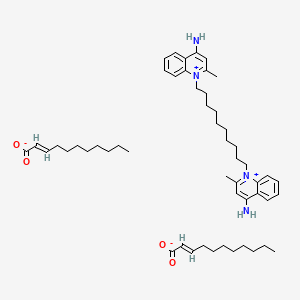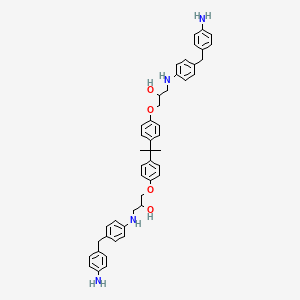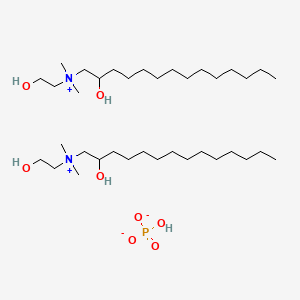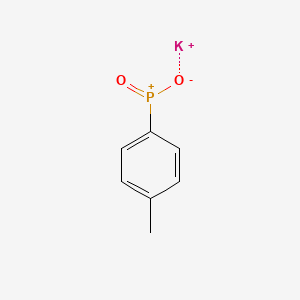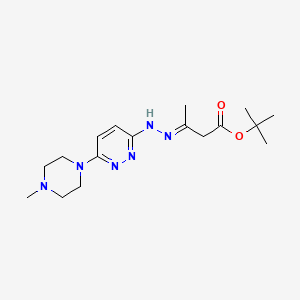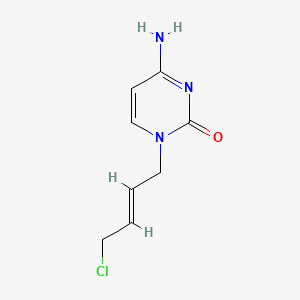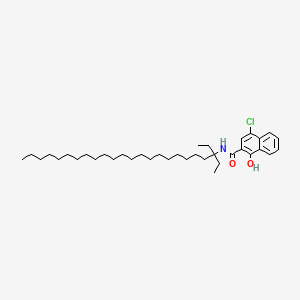
Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) involves multiple steps. The process typically starts with the nitration of benzene derivatives to introduce nitro groups. This is followed by sulphonation to add sulphonate groups. The final step involves the azo coupling reaction, where two aromatic compounds are linked through a nitrogen-nitrogen double bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The azo bond can be cleaved to form two separate aromatic amines.
Substitution: The sulphonate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include aromatic amines, substituted aromatic compounds, and various intermediates used in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and other materials.
Wirkmechanismus
The compound exerts its effects primarily through its azo bond and sulphonate groups. The azo bond can undergo cleavage to release aromatic amines, which can interact with various molecular targets. The sulphonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 4,4’-azobis(benzenesulphonate)
- Tetrasodium 3,3’-azobis(4-nitrobenzenesulphonate)
- Tetrasodium 3,3’-azobis(6-(2-(4-chloro-2-sulphonatophenyl)vinyl)benzenesulphonate)
Uniqueness
Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to the presence of both nitro and sulphonate groups, which impart distinct chemical properties and reactivity. Its vibrant color and solubility in water make it particularly valuable in dye and pigment applications.
Eigenschaften
CAS-Nummer |
6272-71-5 |
|---|---|
Molekularformel |
C28H16N4Na4O16S4 |
Molekulargewicht |
884.7 g/mol |
IUPAC-Name |
tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;; |
InChI-Schlüssel |
WMXWHKMEODSTIM-SGFVGHTISA-J |
Isomerische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


